molecular formula C18H12ClN5O2 B2868462 3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-28-2

3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2868462
CAS RN: 899996-28-2
M. Wt: 365.78
InChI Key: GDMFVTWCCNOIEE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been studied for their potential as CDK2 inhibitors, which could make them useful in cancer treatment .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is well established . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

Again, while specific reactions involving “3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” are not available, it’s known that pyrazolo[3,4-d]pyrimidines can react with various compounds. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A study detailed the synthesis of a series of pyrazolopyrimidine derivatives, including structures similar to the specified compound, demonstrating their application as potential anticancer and anti-5-lipoxygenase agents. These compounds were synthesized via various chemical reactions and evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammation process. This research highlights the therapeutic potential of pyrazolopyrimidine derivatives in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).

COX-2 Selective Inhibitors

Another study synthesized pyrazolo[3,4-d]pyrimidine derivatives, exploring their pharmacological properties, including potential anti-inflammatory activity through COX-2 inhibition. These compounds were prepared with varying yields and demonstrated superior inhibitory profiles against COX-2, potentially offering a basis for developing new anti-inflammatory drugs (Raffa et al., 2009).

Antiviral Activities Against H5N1

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. The study introduced a new synthetic route to these compounds, which were then tested for their effectiveness against the influenza A virus (subtype H5N1), highlighting their significant potential in antiviral drug development (Hebishy et al., 2020).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiation and their evaluation for insecticidal and antibacterial potential represent another scientific application. These compounds exhibited notable activity against Pseudococcidae insects and selected microorganisms, suggesting their utility in developing new pest control agents and antibacterial substances (Deohate et al., 2020).

Antimicrobial Agents

A novel synthesis approach led to the creation of tricyclic heteroaromatic systems containing bridgehead nitrogen atoms, such as pyrazolo[3,4-d]pyrimidines. These compounds were evaluated for their biological activity, showcasing potential as antimicrobial agents. The research contributes to the exploration of new therapeutic agents with antimicrobial properties (Golec et al., 1992).

Future Directions

The future directions of research into pyrazolo[3,4-d]pyrimidines and related compounds are likely to continue focusing on their potential as CDK2 inhibitors and their role in cancer treatment .

properties

IUPAC Name

3-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-13-6-4-5-12(9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-7-2-1-3-8-14/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMFVTWCCNOIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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